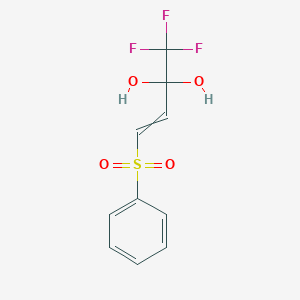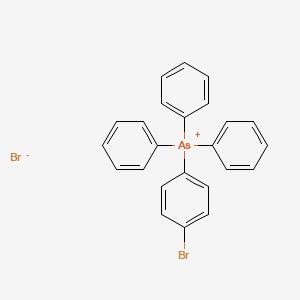
(4-Bromophenyl)(triphenyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(triphenyl)arsanium bromide is an organoarsenic compound characterized by the presence of a bromophenyl group and three triphenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(triphenyl)arsanium bromide typically involves the reaction of triphenylarsine with 4-bromobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromophenyl)(triphenyl)arsanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The arsenic center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(4-Bromophenyl)(triphenyl)arsanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving arsenic-containing molecules and their biological effects.
Medicine: Research into arsenic-based compounds for therapeutic applications, such as anticancer agents, may involve this compound.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(triphenyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various biomolecules, influencing their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further modifying its activity.
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)(triphenyl)phosphonium bromide
- (4-Bromophenyl)(triphenyl)stannane
- (4-Bromophenyl)(triphenyl)antimony bromide
Comparison: Compared to these similar compounds, (4-Bromophenyl)(triphenyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical reactivity and potential biological activity. The differences in the central atom (arsenic vs. phosphorus, tin, or antimony) result in variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
581776-18-3 |
|---|---|
Formule moléculaire |
C24H19AsBr2 |
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
(4-bromophenyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C24H19AsBr.BrH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H;1H/q+1;/p-1 |
Clé InChI |
JZKVJBMHRSVVBP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
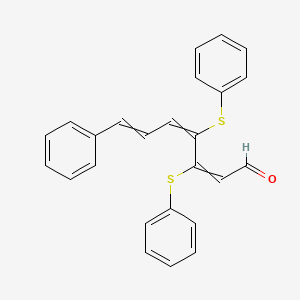
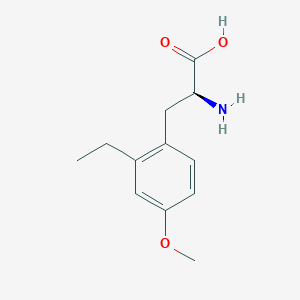

![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)
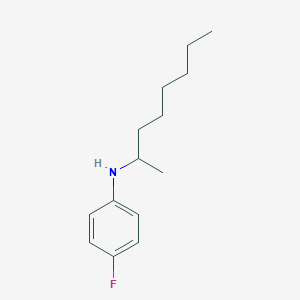
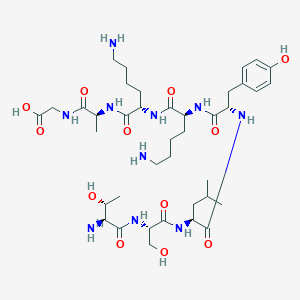
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
